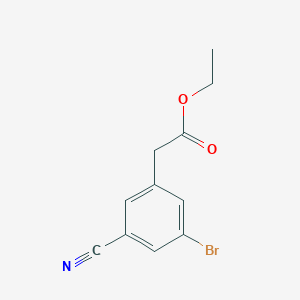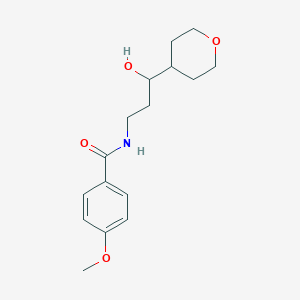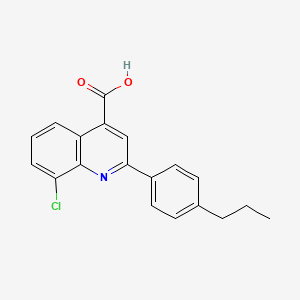
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
カタログ番号 B2378775
CAS番号:
588676-12-4
分子量: 325.79
InChIキー: CDIRFXUYSUKDFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO2 . It has a molecular weight of 325.8 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H16ClNO2/c1-2-4-12-7-9-13 (10-8-12)17-11-15 (19 (22)23)14-5-3-6-16 (20)18 (14)21-17/h3,5-11H,2,4H2,1H3, (H,22,23) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.8 and a molecular formula of C19H16ClNO2 . More specific physical and chemical properties are not provided in the available resources.科学的研究の応用
- Quinoline and its analogues have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
- The synthesis of quinoline-4-carboxylic acids has been carried out using various protocols, such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach .
- The synthesis of 2′-Chloro-[2,3′-Biquinoline]-4-Carboxylic acid, a related compound, was achieved by a reaction between 2-Chloroquinoline-3-carbaldehyde and pyruvic acid in glacial acetic acid .
- A series of [2,3′-Biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities .
- The compounds were synthesized using Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .
- The compounds showed good antibacterial activity against four bacterial strains. Compounds 4, 9, and 10 displayed the highest mean inhibition zone .
- The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity .
Pharmaceutical and Medicinal Chemistry
Antibacterial and Antioxidant Studies
- Quinoline derivatives have been used in the synthesis of bioactive chalcone derivatives . These compounds have shown a range of pharmacological activities .
- The synthesis of these derivatives typically involves reactions with various heterocyclic compounds .
- A diverse range of quinoline-4-carboxylic acid derivatives, which “8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid” could potentially be a part of, has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
- Quinoline-4-carboxylic acids have been prepared using microwave-assisted processes . This method improves the yield and practicality of the reaction .
Synthesis of Bioactive Chalcone Derivatives
Inhibitors of Alkaline Phosphatases
Microwave-Assisted Synthesis
Industrial Chemistry
- Quinoline derivatives have been used in the synthesis of bioactive chalcone derivatives . These compounds have shown a range of pharmacological activities .
- The synthesis of these derivatives typically involves reactions with various heterocyclic compounds .
- A diverse range of quinoline-4-carboxylic acid derivatives, which “8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid” could potentially be a part of, has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
- Quinoline-4-carboxylic acids have been prepared using microwave-assisted processes . This method improves the yield and practicality of the reaction .
Synthesis of Bioactive Chalcone Derivatives
Inhibitors of Alkaline Phosphatases
Microwave-Assisted Synthesis
Industrial Chemistry
Safety And Hazards
将来の方向性
特性
IUPAC Name |
8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-2-4-12-7-9-13(10-8-12)17-11-15(19(22)23)14-5-3-6-16(20)18(14)21-17/h3,5-11H,2,4H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIRFXUYSUKDFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-Methoxy-1H-indole-2-carbonitrile
1415047-63-0

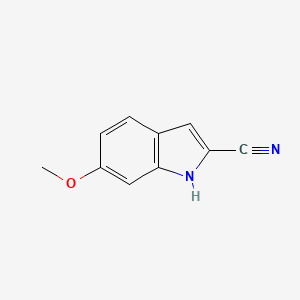
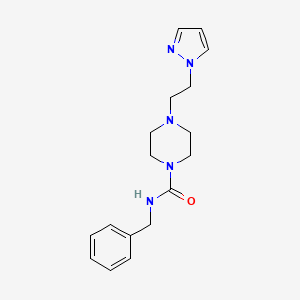
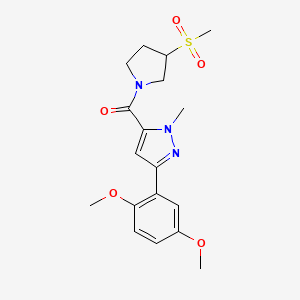
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2378698.png)
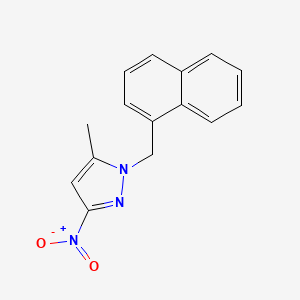
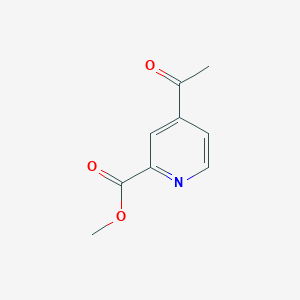
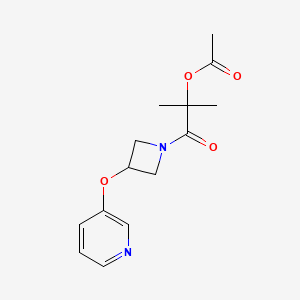
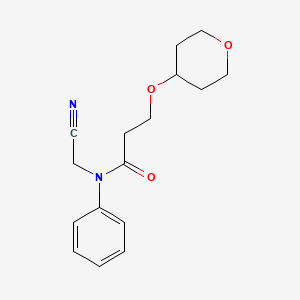
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)
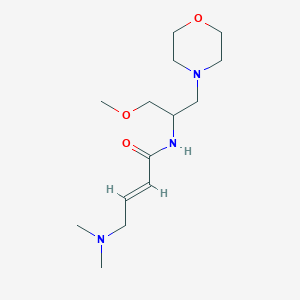
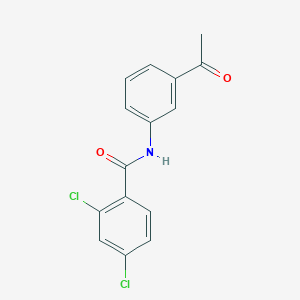
![(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2378707.png)
